molecular formula C14H11ClN2OS B2637513 N-(3-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine CAS No. 890958-05-1

N-(3-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine

Cat. No. B2637513
CAS RN: 890958-05-1
M. Wt: 290.77
InChI Key: DZFKUEYNMYHKBI-UHFFFAOYSA-N
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Description

“N-(3-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements in its rings). This compound also has a methoxy group (-OCH3) and an amine group (-NH2), both of which can significantly affect the compound’s properties .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be planar due to the presence of the benzothiazole ring. The electron-donating methoxy group and electron-withdrawing chlorophenyl group could cause interesting electronic effects within the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of reactions. For example, the benzothiazole ring can participate in electrophilic substitution reactions, and the amine group can undergo reactions like acylation or alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would be influenced by its functional groups. For example, the presence of the polar amine and methoxy groups could increase the compound’s solubility in polar solvents .

Scientific Research Applications

  • Antimicrobial Activity :

    • N-(3-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine derivatives have been synthesized and tested for antimicrobial activities. These compounds have shown variable and modest activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
  • Use in Dye Synthesis :

    • Derivatives of N-(3-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine have been utilized in the synthesis of heterocyclic amines for dye production. These derivatives contribute to the color properties of the dyes and have been used to color cellulose acetate in various hues (Georgiadou & Tsatsaroni, 2002).
  • Synthesis of Novel Compounds :

    • Novel acetamide derivatives involving N-(3-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine have been synthesized. These derivatives have potential applications in various fields of chemistry, as indicated by their structural and elemental analyses (Yu et al., 2014).
  • Structural Studies in Crystallography :

    • Compounds containing N-(3-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine have been studied for their molecular structure using crystallography. These studies contribute to understanding the molecular geometry and bonding in such compounds (Butcher et al., 2007).
  • Application in Antitumor Research :

    • Benzothiazole derivatives, including N-(3-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine, have been studied for their antitumor properties. These compounds display selective antitumor activity against various cancer cell lines, indicating their potential in cancer treatment research (Chua et al., 1999).
  • Corrosion Inhibition :

    • Derivatives of N-(3-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine have been investigated as corrosion inhibitors for mild steel in acidic solutions. These compounds have shown notable efficiency in protecting metal surfaces from corrosion (Salarvand et al., 2017).
  • Antioxidant and Antibacterial Agents :

    • New benzothiazolopyridine and benzothiazolyl-triazole derivatives, related to N-(3-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine, have been synthesized and assessed for their antioxidant and antibacterial activities. Some of these compounds have shown potent antioxidant properties and antibacterial effects against specific bacteria (Arafat et al., 2022).
  • Solid Phase Synthesis Applications :

    • Research has been conducted on the solid phase synthesis of benzothiazole derivatives, including those related to N-(3-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine. These studies are significant for the development of efficient synthesis methods for benzothiazole-based compounds (Huang & Tang, 2003).
  • Antiviral Activity :

    • N-(3-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine derivatives have been synthesized and tested for their antiviral activity. Some derivatives have demonstrated effectiveness against tobacco mosaic virus, highlighting their potential in antiviral research (Chen et al., 2010).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without specific information on the intended use of this compound, it’s difficult to predict its mechanism of action .

Future Directions

The future directions for a compound like this could be very broad and would depend on its properties and potential applications. It could be of interest in fields like medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

N-(3-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2OS/c1-18-11-5-6-13-12(8-11)17-14(19-13)16-10-4-2-3-9(15)7-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFKUEYNMYHKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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